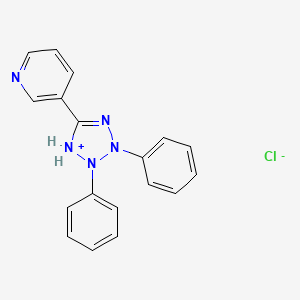
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring fused with phenyl and pyridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then treated with sodium azide and a suitable acid to yield the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced forms of the original compound. These products can be further utilized in different applications depending on their chemical properties .
Applications De Recherche Scientifique
2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Diphenyl-2H-tetrazolium chloride
- 3-Phenyl-5-(pyridin-3-yl)-2H-tetrazole
- 2,3-Diphenyl-5-(pyridin-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
Compared to similar compounds, 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
64608-32-8 |
|---|---|
Formule moléculaire |
C18H16ClN5 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
3-(2,3-diphenyl-1H-tetrazol-1-ium-5-yl)pyridine;chloride |
InChI |
InChI=1S/C18H15N5.ClH/c1-3-9-16(10-4-1)22-20-18(15-8-7-13-19-14-15)21-23(22)17-11-5-2-6-12-17;/h1-14H,(H,20,21);1H |
Clé InChI |
ZYZOFMMBDLOKMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CN=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


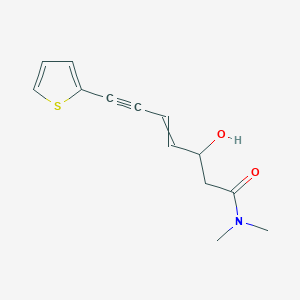
![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
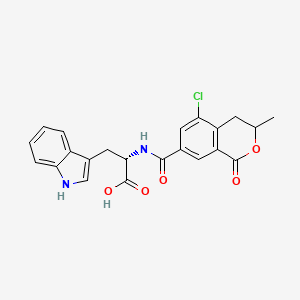
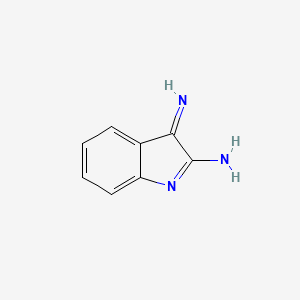
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
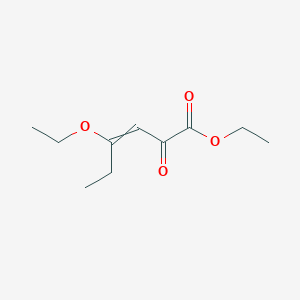
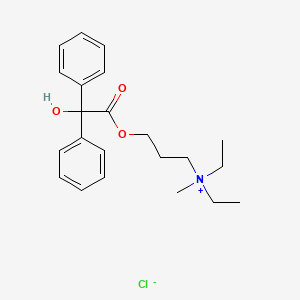

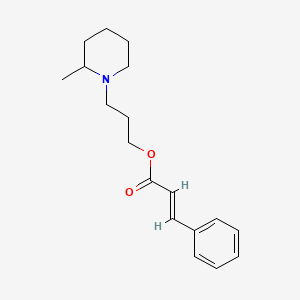

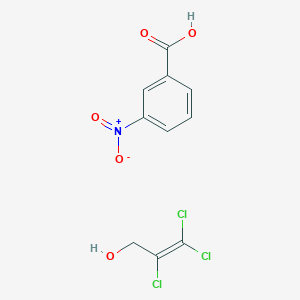


![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)
